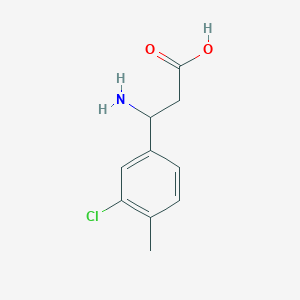
2-Amino-4-(aminomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O. It features both amine and hydroxyl functional groups attached to a benzene ring, making it a versatile compound in synthetic organic chemistry. This compound is known for its applications in various fields, including dye synthesis, polymer production, and as an intermediate in the manufacture of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-(aminomethyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol, followed by reduction to introduce the amino groups. Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For instance, palladium-catalyzed cross-coupling reactions are employed to achieve high yields and purity. These methods are scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amines, which are valuable in the synthesis of dyes, pharmaceuticals, and polymers .
Scientific Research Applications
2-Amino-4-(aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is an intermediate in the production of pharmaceuticals, including antibiotics and anticancer agents.
Industry: The compound is utilized in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-(aminomethyl)phenol involves its interaction with various molecular targets. The compound’s amine and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its effects in biological systems .
Comparison with Similar Compounds
2-Aminophenol: Similar in structure but lacks the aminomethyl group.
4-Aminophenol: Similar but with the amino group in a different position.
2-Amino-4-methylphenol: Contains a methyl group instead of an aminomethyl group.
Uniqueness: 2-Amino-4-(aminomethyl)phenol is unique due to the presence of both amine and hydroxyl groups, along with an aminomethyl substituent. This combination of functional groups enhances its reactivity and versatility in synthetic applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
2-amino-4-(aminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKFKHSJHAFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)
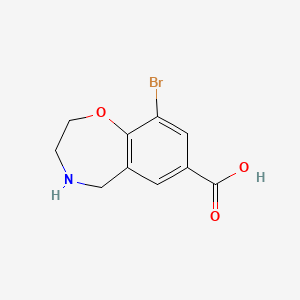
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
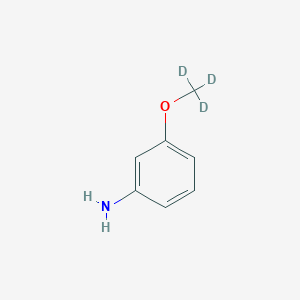

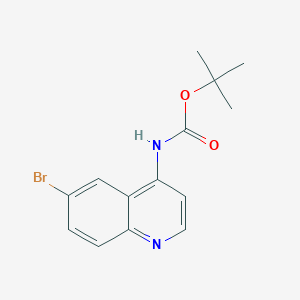
![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
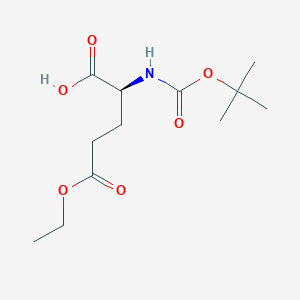
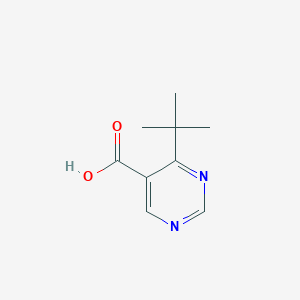
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
